molecular formula C20H34O B1244854 5alpha-Androstane-2alpha-methyl-17beta-ol

5alpha-Androstane-2alpha-methyl-17beta-ol

Cat. No. B1244854
M. Wt: 290.5 g/mol
InChI Key: ZOCYLDVQMLRLSR-RGJFDMQWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5alpha-Androstane-2alpha-methyl-17beta-ol is an androstanoid.

Scientific Research Applications

Metabolic Analysis and Detection Techniques

  • Gas Chromatography/Mass Spectrometry (GC/MS) Analysis : This method is utilized for detecting heat-labile and non-polar steroids, including compounds related to 5alpha-Androstane-2alpha-methyl-17beta-ol. It offers a precise tool for studying the metabolic profile of these steroids in various contexts (Okano et al., 2009).

Neurological Research

  • Neurosteroid Analogs and Their Effects : Research on compounds like 17beta-Nitro-5alpha-androstan-3alpha-ol and its derivatives, closely related to 5alpha-Androstane-2alpha-methyl-17beta-ol, demonstrates their role as potent anticonvulsant and anxiolytic agents. This sheds light on the potential therapeutic applications of these compounds in neurology (Runyon et al., 2009).

Prostate Cancer Research

  • Androgen Receptor Binding and Prostate Imaging : Studies on derivatives of 5alpha-Androstane-2alpha-methyl-17beta-ol have focused on their interaction with androgen receptors, providing insights into the development of prostate imaging agents and potential therapeutic applications in prostate cancer (Castonguay et al., 1978).

Metabolic and Pharmacokinetic Studies

  • Steroid Metabolism in Mammalian Systems : Research into the metabolism of various analogs of 5alpha-Androstane-2alpha-methyl-17beta-ol in animals like horses and rabbits provides valuable information on the pharmacokinetics and metabolic fate of these compounds. This research is critical for understanding the potential therapeutic uses and side effects of these steroids (Ho et al., 2007).

properties

Product Name

5alpha-Androstane-2alpha-methyl-17beta-ol

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

(2S,5R,8R,9S,10S,13S,14S,17S)-2,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C20H34O/c1-13-4-5-14-6-7-15-16-8-9-18(21)19(16,2)11-10-17(15)20(14,3)12-13/h13-18,21H,4-12H2,1-3H3/t13-,14+,15-,16-,17-,18-,19-,20-/m0/s1

InChI Key

ZOCYLDVQMLRLSR-RGJFDMQWSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]2CC[C@H]3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(C1)C)C)O

Canonical SMILES

CC1CCC2CCC3C4CCC(C4(CCC3C2(C1)C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5alpha-Androstane-2alpha-methyl-17beta-ol
Reactant of Route 2
5alpha-Androstane-2alpha-methyl-17beta-ol
Reactant of Route 3
5alpha-Androstane-2alpha-methyl-17beta-ol
Reactant of Route 4
5alpha-Androstane-2alpha-methyl-17beta-ol
Reactant of Route 5
5alpha-Androstane-2alpha-methyl-17beta-ol
Reactant of Route 6
5alpha-Androstane-2alpha-methyl-17beta-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.